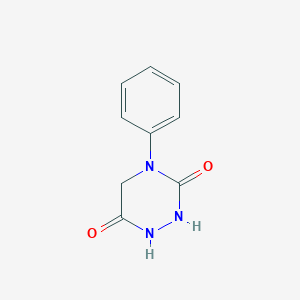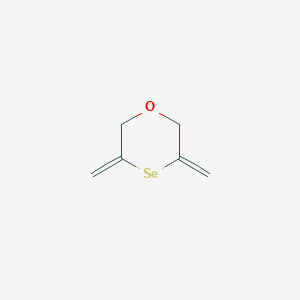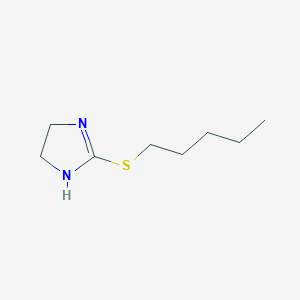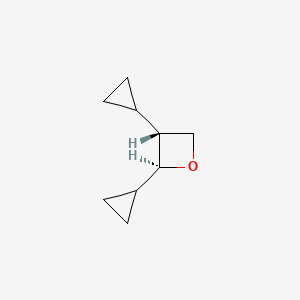
(2S,3R)-2,3-dicyclopropyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2,3-dicyclopropyloxetane is a chiral compound characterized by the presence of two cyclopropyl groups attached to an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-dicyclopropyloxetane typically involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then subjected to nucleophilic cleavage by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate. Finally, the azido group is transformed into the desired oxetane structure .
Industrial Production Methods
the use of flow microreactor systems for the efficient and sustainable synthesis of similar compounds suggests that such methods could be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2,3-dicyclopropyloxetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield cyclopropyl-substituted alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce cyclopropyl alcohols .
Aplicaciones Científicas De Investigación
(2S,3R)-2,3-dicyclopropyloxetane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism by which (2S,3R)-2,3-dicyclopropyloxetane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies on its mechanism of action are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-alkylglutamates
- (2S,3R)-3-alkenylglutamates
Uniqueness
(2S,3R)-2,3-dicyclopropyloxetane is unique due to its oxetane ring structure and the presence of two cyclopropyl groups. This combination of features distinguishes it from other similar compounds, which may have different substituents or ring structures .
Propiedades
Número CAS |
62643-10-1 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dicyclopropyloxetane |
InChI |
InChI=1S/C9H14O/c1-2-6(1)8-5-10-9(8)7-3-4-7/h6-9H,1-5H2/t8-,9-/m0/s1 |
Clave InChI |
JUVQEPQVHACOPT-IUCAKERBSA-N |
SMILES isomérico |
C1CC1[C@@H]2CO[C@H]2C3CC3 |
SMILES canónico |
C1CC1C2COC2C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
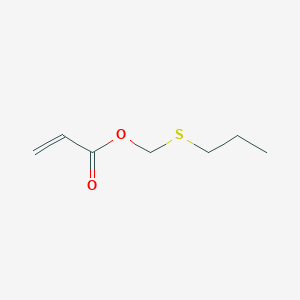
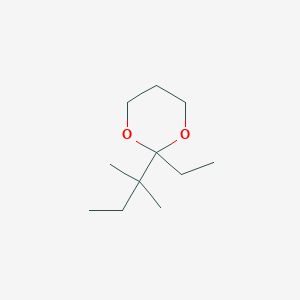
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
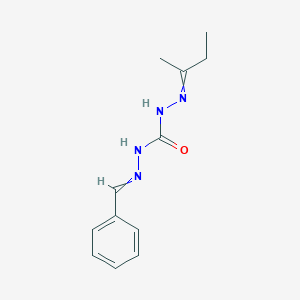
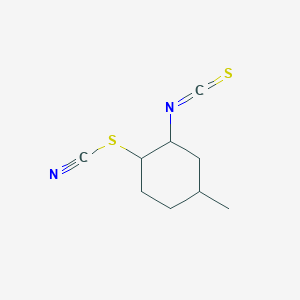
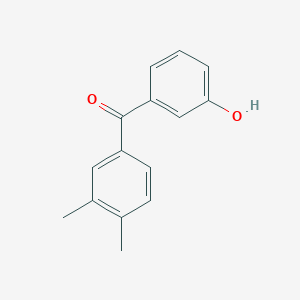
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
